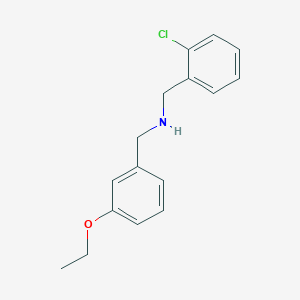![molecular formula C19H26N2O3S B315463 N-tert-butyl-2-(2-methoxy-4-{[(thiophen-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B315463.png)
N-tert-butyl-2-(2-methoxy-4-{[(thiophen-2-ylmethyl)amino]methyl}phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-(2-methoxy-4-{[(thiophen-2-ylmethyl)amino]methyl}phenoxy)acetamide: is a complex organic compound that features a combination of functional groups, including a tert-butyl group, a methoxy group, a thienylmethyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-(2-methoxy-4-{[(thiophen-2-ylmethyl)amino]methyl}phenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Phenoxy Acetamide Backbone: This step involves the reaction of 2-methoxy-4-hydroxybenzaldehyde with chloroacetic acid under basic conditions to form the phenoxy acetic acid derivative.
Introduction of the Thienylmethyl Group: The phenoxy acetic acid derivative is then reacted with thienylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the thienylmethyl-substituted phenoxy acetic acid derivative.
Formation of the Final Compound: The final step involves the reaction of the thienylmethyl-substituted phenoxy acetic acid derivative with tert-butylamine under acidic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially leading to the formation of amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Biological Probes: The compound can be used to study biological pathways and interactions due to its functional groups.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(2-methoxy-4-{[(thiophen-2-ylmethyl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-tert-butyl-2-(2-methoxy-4-{[(thiophen-2-ylmethyl)amino]methyl}phenoxy)acetamide: can be compared with other phenoxy acetamide derivatives, such as:
Uniqueness:
- The presence of the thienylmethyl group provides unique electronic and steric properties, potentially leading to different reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C19H26N2O3S |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-tert-butyl-2-[2-methoxy-4-[(thiophen-2-ylmethylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C19H26N2O3S/c1-19(2,3)21-18(22)13-24-16-8-7-14(10-17(16)23-4)11-20-12-15-6-5-9-25-15/h5-10,20H,11-13H2,1-4H3,(H,21,22) |
InChI Key |
JNWIKKTYZRHCQJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNCC2=CC=CS2)OC |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNCC2=CC=CS2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3,5-Dichloro-2-ethoxybenzyl)amino]benzoic acid](/img/structure/B315382.png)



![4-[(3-Chloro-4,5-dimethoxybenzyl)amino]benzoic acid](/img/structure/B315386.png)
![2-[(3-Phenyl-2-propynyl)amino]-1-butanol](/img/structure/B315389.png)




![N-[2-chloro-5-(propanoylamino)phenyl]-2-fluorobenzamide](/img/structure/B315400.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-bromo-2-furamide](/img/structure/B315403.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methylpropanamide](/img/structure/B315404.png)
